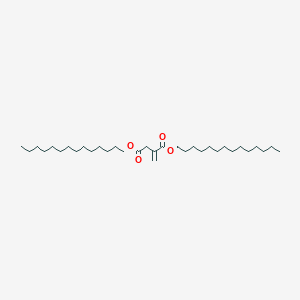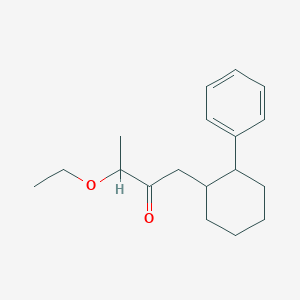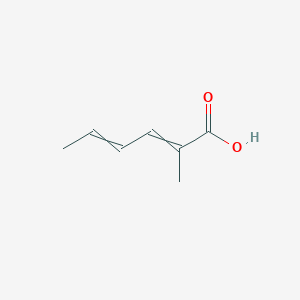
2-Methylhexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhexa-2,4-dienoic acid is a chemical compound with the molecular formula C₇H₁₀O₂. It is a type of fatty acid and is known for its unique structure, which includes a conjugated diene system. This compound is found in certain species of fungi, such as Talaromyces flavus and Talaromyces vermiculatus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexa-2,4-dienoic acid can be achieved through various organic reactions. One common method involves the use of a photocatalytic strategy, where light irradiation is used to drive the reaction. This method often employs organic photocatalysts such as fac-Ir(ppy)₃, Ru(bpy)₃(PF₆)₂, and Eosin Y .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale photochemical reactors. These reactors utilize light sources to initiate and sustain the reaction, ensuring high yields and purity of the final product. The choice of photocatalyst and reaction conditions can be optimized to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Methylhexa-2,4-dienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying conjugated dienes.
Biology: Investigated for its role in fungal metabolism and its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Methylhexa-2,4-dienoic acid involves its interaction with various molecular targets and pathways. As a conjugated diene, it can participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-2,4-dienoic acid: A sorbic acid with similar conjugated diene structure but without the methyl group.
2-Hydroxyhexa-2,4-dienoic acid: A hydroxylated derivative with additional functional groups.
Uniqueness
2-Methylhexa-2,4-dienoic acid is unique due to its specific methyl substitution, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
79140-82-2 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-methylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9) |
Clé InChI |
SEVAVERBPBXACO-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
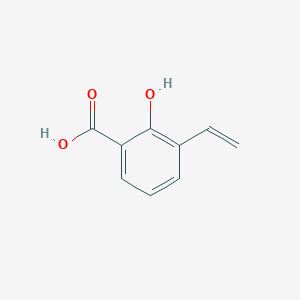
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
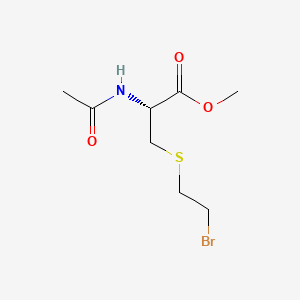
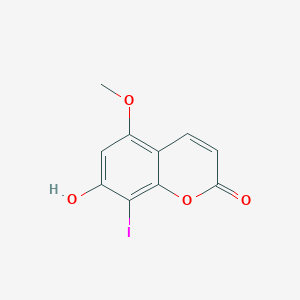
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
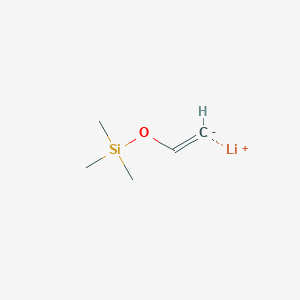

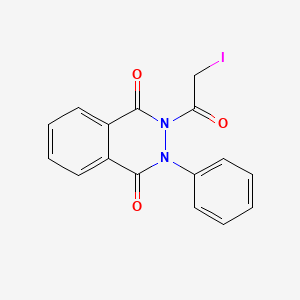

![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
